4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is usually synthesized in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action for 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Uniqueness
What sets 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate apart from similar compounds is its specific molecular structure, which may confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .
Properties
CAS No. |
767310-62-3 |
---|---|
Molecular Formula |
C23H21N3O2S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C23H21N3O2S/c1-16-6-5-8-19(14-16)25-23(29)26-24-15-18-10-12-20(13-11-18)28-22(27)21-9-4-3-7-17(21)2/h3-15H,1-2H3,(H2,25,26,29)/b24-15+ |
InChI Key |
UWYQOVFMPIOTLW-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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